![molecular formula C21H18BrN3O6S2 B2360790 Ethyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate CAS No. 893789-10-1](/img/structure/B2360790.png)
Ethyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 5-aryl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles were prepared via Robinson–Gabriel-type intramolecular cyclization reaction of the 2-acylamino ketones with phosphoryl trichloride at reflux .Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl sulfonyl group, a dihydropyrimidinone group, and an ethyl benzoate group. The exact structure can be determined using spectroscopic techniques such as NMR and MS .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the search results.Scientific Research Applications
Agrochemicals: Pesticides and Herbicides
Researchers explore the potential of this compound in agrochemicals. Its structural features, such as the pyrimidine ring and sulfonyl group, may lead to effective pesticides or herbicides. Investigations focus on selectivity, toxicity, and environmental impact.
These applications highlight the multifaceted nature of Ethyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate, spanning fields from medicine to materials science. Keep in mind that ongoing research may uncover additional uses, making this compound an exciting area of study . If you’d like further details on any specific application, feel free to ask!
properties
IUPAC Name |
ethyl 4-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O6S2/c1-2-31-20(28)13-3-7-15(8-4-13)24-18(26)12-32-21-23-11-17(19(27)25-21)33(29,30)16-9-5-14(22)6-10-16/h3-11H,2,12H2,1H3,(H,24,26)(H,23,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBNIWGXZPPYKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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